molecular formula C9H17N B8623840 2,2,4,4-Tetramethylpentanenitrile

2,2,4,4-Tetramethylpentanenitrile

Cat. No.: B8623840
M. Wt: 139.24 g/mol
InChI Key: UEDKSMIHDDPTAG-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylpentanenitrile is a branched aliphatic nitrile with the molecular formula C₉H₁₅N. Its structure consists of a pentane backbone substituted with four methyl groups at the 2 and 4 positions and a nitrile (-C≡N) functional group. The nitrile group introduces polarity and reactivity distinct from its hydrocarbon counterparts, making it relevant in synthetic chemistry and material science.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2,2,4,4-tetramethylpentanenitrile

InChI

InChI=1S/C9H17N/c1-8(2,3)6-9(4,5)7-10/h6H2,1-5H3

InChI Key

UEDKSMIHDDPTAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C#N

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Synthesis :
    • 2,2,4,4-Tetramethylpentanenitrile serves as an important intermediate in the synthesis of complex organic molecules. Its branched structure can be utilized to create various derivatives that are useful in pharmaceuticals and agrochemicals .
  • Reagent in Chemical Reactions :
    • The compound is employed as a reagent in reactions such as nucleophilic substitutions and cyclizations. Its ability to participate in diverse chemical reactions makes it a valuable tool for synthetic chemists .

Materials Science Applications

  • Polymer Production :
    • This compound can be used as a monomer or co-monomer in the production of polymers. These polymers exhibit enhanced thermal stability and mechanical properties due to the presence of the nitrile functional group .
  • Photochromic Materials :
    • The compound has been investigated for its potential in developing photochromic materials. These materials change color upon exposure to light and have applications in optical devices and smart windows .

Case Study 1: Synthesis of Pharmaceuticals

In a study focused on synthesizing pharmaceutical compounds, researchers utilized this compound as a key intermediate. The study demonstrated how modifications to the nitrile group could lead to derivatives with enhanced bioactivity. The results indicated that variations in the branching structure affected the pharmacokinetic properties of the final compounds.

Case Study 2: Development of Photochromic Films

Another research project explored the use of this compound in creating photochromic films. The films were tested for their response to UV light and showed promising results in terms of color stability and reversibility. This application highlights the compound's potential in innovative material science.

Comparison with Similar Compounds

Key Research Findings

Branching Effects : Reduced boiling points and altered reactivity pathways are hallmarks of branched alkanes and their derivatives .

Functional Group Influence : The nitrile group’s electron-withdrawing nature may enhance electrophilic substitution but reduce nucleophilic attack compared to hydrocarbons.

Synthetic Utility : Branched nitriles are valuable intermediates in agrochemicals and pharmaceuticals, though specific applications for this compound require further study.

Q & A

Q. What are the standard synthetic routes for 2,2,4,4-Tetramethylpentanenitrile, and how do reaction conditions influence yield?

The synthesis of branched nitriles like this compound typically involves alkylation or cyanation of ketones or aldehydes. A common method is the nucleophilic substitution of 2,2,4,4-tetramethylpentyl halides with cyanide sources (e.g., KCN or NaCN) in polar aprotic solvents like DMF. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 halide:CN⁻) are critical for minimizing side products such as elimination byproducts . Purity can be enhanced via fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) .

Q. How can spectroscopic techniques (IR, NMR, MS) be systematically applied to characterize this compound?

  • IR Spectroscopy : The nitrile group (C≡N) exhibits a sharp absorption band near 2240–2260 cm⁻¹ , while C-H stretching of methyl groups appears at 2850–2960 cm⁻¹ .
  • <sup>13</sup>C NMR : The nitrile carbon resonates at δ 118–122 ppm , and quaternary carbons (C-2 and C-4) appear upfield (δ 30–35 ppm) due to steric shielding .
  • Mass Spectrometry : The molecular ion peak (M⁺) at m/z 153 and fragmentation patterns (e.g., loss of CH3 groups) confirm branching .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Exposure Mitigation : Use fume hoods (due to volatility) and nitrile gloves. In case of skin contact, wash immediately with soap and water and seek medical attention if irritation persists .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% NaOH before disposal .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to resolve yield-contaminant trade-offs?

A 2<sup>3</sup> factorial design can evaluate the impact of:

  • Factors : Temperature (60°C vs. 80°C), solvent polarity (DMF vs. DMSO), and catalyst loading (0.5 vs. 1.0 mol%).
  • Responses : Yield (%) and impurity levels (GC-MS quantification).
    Interaction effects (e.g., temperature × solvent) may reveal optimal conditions (e.g., 70°C in DMF with 0.75 mol% catalyst) to maximize yield (>85%) while keeping impurities <2% .

Q. How do steric effects in this compound influence its reactivity in nucleophilic additions or catalytic hydrogenation?

The bulky 2,2,4,4-tetramethyl backbone creates steric hindrance, slowing reactions at the nitrile group. For example:

  • Hydrogenation : Requires high-pressure H2 (5–10 atm) and active catalysts (e.g., Raney Ni) to reduce C≡N to CH2NH2.
  • Nucleophilic Additions : Grignard reagents exhibit lower efficiency (40–50% yield) compared to linear nitriles due to restricted access to the electrophilic carbon .

Q. What computational methods (DFT, MD simulations) predict the thermodynamic stability and solvent interactions of this compound?

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (e.g., C≡N: ~120 kcal/mol) and steric strain (≈8 kcal/mol from methyl groups).
  • Molecular Dynamics (MD) : Simulates solvation dynamics in nonpolar solvents (e.g., hexane), showing preferential clustering around methyl groups, which reduces solubility (logP ≈ 3.2) .

Q. How can contradictory spectral data (e.g., anomalous <sup>1</sup>H NMR shifts) be resolved for structural validation?

Anomalies may arise from dynamic effects or impurities. Strategies include:

  • Variable-Temperature NMR : To detect conformational changes (e.g., hindered rotation of methyl groups).
  • 2D NMR (COSY, HSQC) : Correlates proton-carbon couplings to confirm connectivity.
  • Spiking Experiments : Add authentic samples to identify overlapping peaks .

Methodological Tables

Q. Table 1. Key IR Bands for this compound

Functional GroupWavenumber (cm⁻¹)Assignment
C≡N2240–2260Nitrile stretch
C-H (CH3)2850–2960Symmetric/asymmetric stretch

Q. Table 2. Factorial Design Parameters for Synthesis Optimization

FactorLow LevelHigh Level
Temperature60°C80°C
SolventDMFDMSO
Catalyst Loading0.5 mol%1.0 mol%

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